(2,4-dimethylphenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
説明
特性
IUPAC Name |
(2,4-dimethylphenyl)-[4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3S/c1-4-18-6-5-7-20(13-18)27-15-24(25(28)21-10-8-16(2)12-17(21)3)31(29,30)23-11-9-19(26)14-22(23)27/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBLXYXBFOJHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2,4-dimethylphenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a novel synthetic derivative belonging to the benzothiazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, exploring mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula: C23H22F2N2O4S
Molecular Weight: 441.4 g/mol
IUPAC Name: (2,4-dimethylphenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
SMILES: CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)F
Research indicates that compounds similar to (2,4-dimethylphenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone exhibit antiproliferative activity against various cancer cell lines. The mechanism often involves the induction of cytochrome P450 enzymes which play a crucial role in drug metabolism and activation. For instance, fluorinated benzothiazoles have been shown to bind covalently to CYP enzymes, leading to the formation of DNA adducts that trigger cell death in sensitive cancer cells .
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer properties , particularly against breast and renal cancer cell lines. The antiproliferative effects are attributed to the compound's ability to induce apoptosis through various pathways including DNA damage response and cell cycle arrest .
Case Study: Antiproliferative Effects
A notable study investigated the effects of a related compound on A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability with IC50 values suggesting strong cytotoxicity. The study highlighted that the mechanism involved disruption of tubulin polymerization which is critical for mitotic spindle formation during cell division .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (2,4-dimethylphenyl)[...] | A549 | 5.0 | Tubulin inhibition |
| Fluorinated Benzothiazole | MDA-MB-231 | 3.8 | DNA adduct formation |
Pharmacological Studies
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics when administered orally. The half-life and bioavailability metrics suggest potential for clinical applications in oncology settings .
類似化合物との比較
Comparison with Similar Compounds
The compound shares structural similarities with several benzothiazin-2-yl methanone derivatives reported in the literature. Below is a comparative analysis based on molecular properties, substituents, and available
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents on Benzothiazine (Position 4) | Methanone-Attached Aryl Group | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Target Compound: (2,4-Dimethylphenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-Ethylphenyl | 2,4-Dimethylphenyl | Not explicitly provided (inferred: ~C29H25FNO3S) | ~495 (estimated) | Ethyl group increases lipophilicity; dimethylphenyl adds steric hindrance. |
| 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3,5-Dimethoxyphenyl | 2,4-Dimethylphenyl | C25H22FNO5S | 467.511 | Methoxy groups enhance polarity; lower molecular weight than ethyl-substituted analogs. |
| (3,4-Dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3,4-Dimethoxyphenyl | 3,4-Dimethoxyphenyl | C25H22FNO7S | 499.509 | High polarity due to four methoxy groups; higher molecular weight. |
| 4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3-Chloro-4-methylphenyl | 4-Ethoxyphenyl | C24H19ClFNO4S | 471.9 | Chlorine atom introduces electronegativity; ethoxy group balances lipophilicity. |
| 4-(3,4-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3,4-Dimethoxyphenyl | 4-Ethoxyphenyl | C25H22FNO6S | 483.5 | Methoxy and ethoxy groups create a polar-lipophilic balance; intermediate molecular weight. |
Key Findings:
Substituent Effects: Ethyl vs. Halogen vs. Alkyl: Chlorine in introduces electronegativity, which may enhance binding to electron-rich targets, whereas ethyl groups prioritize hydrophobic interactions.
Molecular Weight Trends :
- Methoxy-rich derivatives (e.g., ) exhibit higher molecular weights (~499) compared to ethyl- or chloro-substituted analogs (e.g., : 471.9).
Polarity and Solubility :
- Compounds with multiple methoxy groups (e.g., ) are more polar, likely improving solubility in polar solvents. In contrast, ethyl or ethoxy groups (e.g., ) may favor organic solubility.
Structural Diversity :
- The 4-ethoxyphenyl group in replaces the 2,4-dimethylphenyl group in the target compound, altering steric and electronic profiles.
Notes
Limitations of Available Data :
- Pharmacological or biological data for these compounds are absent in the provided evidence. Comparisons are restricted to structural and physicochemical properties.
- Properties like melting point, solubility, and bioactivity require experimental validation.
Implications for Drug Design :
- Substituent choice (e.g., ethyl vs. methoxy) allows fine-tuning of lipophilicity and target engagement.
- Fluorine and sulfone groups are conserved across analogs, suggesting their critical role in stability or activity .
Future Directions :
- Comparative studies evaluating the pharmacokinetic and pharmacodynamic profiles of these analogs are needed.
- Computational modeling (e.g., using tools like SHELX or ORTEP-III ) could predict binding modes and reactivity.
Q & A
Q. Table 1: Synthetic Route Comparison
| Step | Method | Yield (%) | Key Condition | Reference |
|---|---|---|---|---|
| 1 | Thioamide cyclization | 45–55 | H₂SO₄, 80°C, 12 h | |
| 2 | Suzuki coupling | 60–70 | Pd(PPh₃)₄, K₂CO₃, 100°C | |
| 3 | Friedel-Crafts acylation | 50–60 | AlCl₃, DCM, 0°C → RT |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
Q. Table 2: Key Spectral Markers
| Technique | Marker | Expected Value | Reference |
|---|---|---|---|
| ¹H NMR | 6-F coupling (J ≈ 8–10 Hz) | δ 7.2–7.4 (multiplet) | |
| ¹³C NMR | Methanone carbon | δ 193–195 ppm | |
| HR-MS | [M+H]⁺ | m/z calculated ±2 ppm |
Basic: How can researchers identify potential pharmacological targets for this compound?
Methodological Answer:
- Computational Docking: Use AutoDock Vina to screen against GPCRs or ion channels, focusing on the benzothiazine sulfone’s electronegativity .
- In Vitro Assays:
Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotational isomerism):
- 2D NMR (HSQC/HMBC): Resolve ambiguities in aromatic proton assignments by correlating ¹H-¹³C couplings .
- X-Ray Crystallography: Confirm absolute configuration and sulfone geometry. Use slow vapor diffusion with ethyl acetate/hexane for crystal growth .
- DFT Calculations: Compare theoretical (B3LYP/6-31G*) and experimental spectra to identify conformational preferences .
Advanced: What strategies optimize regioselectivity in electrophilic substitutions on the benzothiazine core?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc) at position 2 to block undesired substitution .
- Solvent Effects: Use polar aprotic solvents (DMF) to enhance fluorine’s meta-directing influence .
- Temperature Control: Lower temperatures (0–5°C) favor kinetic control over thermodynamic pathways .
Advanced: How does the 1,1-dioxido group influence the compound’s stability under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
